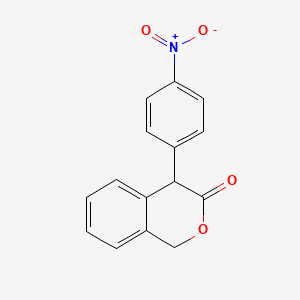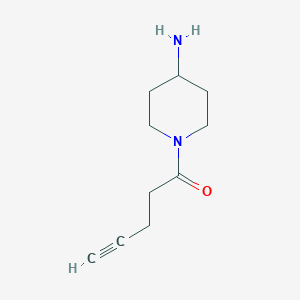![molecular formula C12H14N2O2 B12066220 3-Cbz-3,6-diazabicyclo[3.1.0]hexane CAS No. 31865-26-6](/img/structure/B12066220.png)
3-Cbz-3,6-diazabicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diazabicyclo[3.1.0]hexane-3-carboxylic acid, phenylmethyl ester is a bicyclic compound with a unique structure that includes a diazabicyclohexane core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazabicyclo[3.1.0]hexane-3-carboxylic acid, phenylmethyl ester can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This method provides high yields and diastereoselectivities, making it a practical route for the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. The use of palladium catalysts and N-tosylhydrazones is favored due to the high efficiency and selectivity of the reaction . The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3,6-Diazabicyclo[3.1.0]hexane-3-carboxylic acid, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,6-Diazabicyclo[3.1.0]hexane-3-carboxylic acid, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism by which 3,6-Diazabicyclo[3.1.0]hexane-3-carboxylic acid, phenylmethyl ester exerts its effects involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structure and functional groups . The pathways involved often include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
Uniqueness
3,6-Diazabicyclo[3.1.0]hexane-3-carboxylic acid, phenylmethyl ester is unique due to its phenylmethyl ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
特性
CAS番号 |
31865-26-6 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
benzyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C12H14N2O2/c15-12(14-6-10-11(7-14)13-10)16-8-9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2 |
InChIキー |
VBWHAKLFNAOALS-UHFFFAOYSA-N |
正規SMILES |
C1C2C(N2)CN1C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propanedioic acid, 2-[[[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]amino]methylene]-, 1,3-diethyl ester](/img/structure/B12066152.png)
![2-[(3-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B12066166.png)
![(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)



![N-{1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}acetamide](/img/structure/B12066196.png)
![2-(3-Hydroxyprop-1-yl)imidazo[1,2-a]pyrimidine](/img/structure/B12066205.png)
![2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium inner salt sodium salt](/img/structure/B12066224.png)



